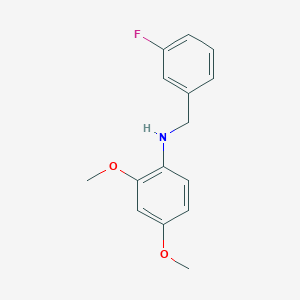

N-(3-Fluorobenzyl)-2,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2/c1-18-13-6-7-14(15(9-13)19-2)17-10-11-4-3-5-12(16)8-11/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSOBEPRDRPFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NCC2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Fluorobenzyl 2,4 Dimethoxyaniline and Its Derivatives

N-Alkylation Strategies

The direct formation of the benzylic C-N bond is most commonly achieved via N-alkylation. This can be accomplished through a direct nucleophilic substitution reaction using a halobenzyl precursor or via a one-pot reductive amination process involving an aldehyde.

Nucleophilic Substitution Reactions with Halobenzyl Precursors

The reaction of 2,4-dimethoxyaniline (B45885) with a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide, represents a direct and common method for the synthesis of N-(3-Fluorobenzyl)-2,4-dimethoxyaniline. In this SN2 reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-fluorobenzyl halide and displacing the halide leaving group.

Direct alkylation of amines with alkyl halides can sometimes be challenging to control, as over-alkylation can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, for the synthesis of secondary amines like N-benzylanilines, this method remains a staple. masterorganicchemistry.com The reaction involves the aniline attacking the benzyl (B1604629) halide, with the rate and success being influenced by the reactivity of the halide (I > Br > Cl) and the reaction conditions. masterorganicchemistry.com For less reactive anilines, using a more reactive alkylating agent like benzyl bromide in conjunction with potassium iodide can enhance the reaction rate by generating the more reactive benzyl iodide in situ. masterorganicchemistry.com

Another approach involves a Giese-type reaction, which is a radical-based method. In this process, an alkyl radical is generated from an alkyl bromide and then adds to an electron-deficient olefin. beilstein-journals.org This method, often performed under mild photochemical conditions, can be useful for creating C-C bonds but can also be adapted for C-N bond formation under specific circumstances. beilstein-journals.org

Role of Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions is critical in directing the outcome of N-alkylation reactions. Solvents for such reactions are typically polar aprotic, such as dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), or acetone, which can solvate the ions formed during the reaction without participating in it.

In a study on the reductive amination of various aldehydes with anilines, dioxane was used as the solvent. It was noted that the solvent should be dry, as any water produced could halt the reaction. arkat-usa.org For the alkylation of dehydroalanine (B155165) derivatives with alkyl bromides, a phosphate-buffered saline (PBS) solution was found to be effective, highlighting the potential for using aqueous systems under certain conditions. beilstein-journals.org Different concentrations of the PBS solution were tested, with a 0.2 M solution providing optimal results. beilstein-journals.org The temperature of the reaction is also a key parameter. For instance, the synthesis of 3-fluorobenzyl bromide from fluorobenzene (B45895) is controlled at 70-80°C. guidechem.com

The following table summarizes the impact of different solvent systems on a Giese-type alkylation reaction, which provides insights into how solvent choice can affect yield.

| Entry | Solvent | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | CH3CN | 85 | 51 |

| 2 | Deionized Water | 100 | 47 |

| 3 | PBS (0.1 M) | 100 | 44 |

| 4 | PBS (0.2 M) | 100 | 60 |

| 5 | PBS (0.4 M) | 100 | 60 |

Data adapted from a study on Giese-type alkylation of dehydroalanine derivatives. beilstein-journals.org

Alternatively, reductive amination offers a one-pot procedure where the aniline and aldehyde are mixed, often with a reducing agent present from the start. masterorganicchemistry.commasterorganicchemistry.comrsc.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction is typically carried out in solvents like methanol (B129727) or dioxane. arkat-usa.orgrsc.org

Impact of Base Selection in Alkylation Processes

A base is generally required in nucleophilic substitution reactions between anilines and alkyl halides to neutralize the hydrogen halide that is formed as a byproduct. Common bases for this purpose include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and prevent the protonation of the aniline starting material, which would render it non-nucleophilic.

In solid-phase synthesis involving reductive amination of a linker with 2,4-dimethoxyaniline, the one-step process, which inherently manages the pH and reactants' availability, proved to be more efficient than a two-step process, yielding a much purer product. 5z.com This underscores that the procedural choice, which includes the implicit role of basicity and reagent concentration, is crucial.

Synthesis of Precursor Molecules

Preparation of Fluorobenzyl Halides

3-Fluorobenzyl bromide is a key reagent for the N-alkylation of 2,4-dimethoxyaniline. There are several established methods for its synthesis.

One common method is the bromination of 3-fluorotoluene. This involves passing bromine vapor into boiling 3-fluorotoluene. prepchem.com The resulting crude product can then be purified by distillation. prepchem.com

Another route starts from 3-fluorobenzyl alcohol. The alcohol can be converted to the bromide using phosphorus tribromide (PBr₃). masterorganicchemistry.comprepchem.comprepchem.com This reaction is typically performed in an anhydrous solvent like toluene (B28343) at low temperatures (0-10°C). prepchem.com

A one-step bromomethylation of fluorobenzene also provides an efficient route to 3-fluorobenzyl bromide. guidechem.comchemicalbook.com This method uses fluorobenzene, paraformaldehyde, and sodium bromide in the presence of concentrated sulfuric acid. guidechem.com This approach is suitable for large-scale production, offering high yields and purity. guidechem.com

The following table outlines a specific procedure for the synthesis of 3-fluorobenzyl bromide from fluorobenzene.

| Reagent | Amount (molar equivalent) | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fluorobenzene | 1 | 70-80°C, 20 hours | 90 | 99.8 |

| Paraformaldehyde | 2 | |||

| Sodium Bromide | 2 | |||

| Conc. Sulfuric Acid | 3 |

Data from a described experimental procedure. guidechem.com

Derivatization of Dimethoxyaniline Scaffold

2,4-Dimethoxyaniline serves as the nucleophilic core for the synthesis. nih.govsigmaaldrich.com A common and efficient industrial method for its preparation is the reduction of 2,4-dimethoxy-1-nitrobenzene. google.com This reduction can be carried out using various reducing systems. A patented method describes the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of ferric chloride as a catalyst and activated carbon as a carrier. google.com The reaction is performed in ethanol (B145695) at reflux temperature (70-80°C). google.com This method is reported to give high yields (over 96%) and high purity (over 99.6%). google.com

The table below summarizes the key reagents and conditions for the synthesis of 2,4-dimethoxyaniline from its nitro precursor.

| Starting Material | Reducing Agent | Catalyst/Carrier | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,4-Dimethoxy nitrobenzene | Hydrazine Hydrate (80%) | FeCl₃ / Activated Carbon | Ethanol | 70-80 | >96 |

Data adapted from a patented synthesis method. google.com

Additionally, derivatization can occur at the aniline nitrogen. For instance, studies on the reductive amination of a solid-supported aldehyde with 2,4-dimethoxyaniline have been conducted to create amide libraries. 5z.com While this is for a different application, it demonstrates the reactivity of the 2,4-dimethoxyaniline scaffold in C-N bond-forming reactions. 5z.com

Optimization of Synthetic Pathways

Strategies to improve the yield of N-arylbenzylamines often focus on the choice of reducing agent, catalyst, and reaction conditions. The selection of an appropriate reducing agent is critical to ensure the selective reduction of the imine intermediate without affecting the aromatic rings or other functional groups.

Key factors influencing yield include:

Reducing Agent Selection : Mild reducing agents are generally preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reagent for reductive amination as it is selective for imines over aldehydes and is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN). thieme-connect.de The use of NaBH(OAc)₃ can lead to high product yields for a variety of anilines. thieme-connect.de

Catalyst Choice : In catalytic reductive amination, which often uses molecular hydrogen, the catalyst plays a pivotal role. Noble metal catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) have shown high efficiency. mdpi.com For instance, Rh/C has demonstrated high conversion and selectivity in the synthesis of related structures. mdpi.com Non-noble metal catalysts, such as those based on cobalt or nickel, are also being explored as more cost-effective and sustainable alternatives. researchgate.netresearchgate.net

Reaction Conditions : The temperature and pH of the reaction mixture can significantly impact the formation of the imine intermediate and the subsequent reduction. Mildly acidic conditions (pH ~5-6) are often optimal for imine formation. The reaction temperature can also be adjusted to balance reaction rate and selectivity; for example, microwave-assisted protocols have been shown to accelerate the reaction, leading to high yields in shorter times. thieme-connect.demdpi.com

Table 1: Effect of Reducing Agent on the Yield of N-Benzylaniline Derivatives (Analogous Systems)

| Entry | Aniline Reactant | Aldehyde/Ketone Reactant | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Aniline | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | >95% | thieme-connect.de |

| 2 | Aniline | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | 98% | thieme-connect.de |

| 3 | 4-Methoxyaniline | Benzaldehyde | H₂/Pd-C | Methanol | High | mdpi.com |

| 4 | Aniline | Benzaldehyde | H₂/Rh-C | Methanol | High | mdpi.com |

Note: This table presents data from analogous systems to illustrate the impact of different reducing agents on yield.

Achieving high purity of the final product, this compound, requires careful control of the reaction and effective purification methods. Side reactions, such as the self-condensation of the aldehyde or the reduction of the aldehyde to an alcohol, can lead to impurities.

Common techniques to enhance purity include:

One-Pot Procedures : Direct or one-pot reductive amination, where the imine is formed and reduced in the same reaction vessel without isolation, can minimize the handling of intermediates and reduce the potential for side product formation. thieme-connect.de

Selective Reducing Agents : The use of selective reducing agents like NaBH(OAc)₃ is crucial as it preferentially reduces the imine in the presence of the unreacted aldehyde, thus minimizing the formation of benzyl alcohol impurities. thieme-connect.de

Purification Methods : Standard purification techniques are employed to isolate the target compound from the reaction mixture.

Extraction : Acid-base extraction can be used to separate the basic amine product from non-basic impurities.

Chromatography : Column chromatography is a highly effective method for separating the desired product from structurally similar impurities.

Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure crystalline product. For example, related aniline derivatives have been successfully purified by recrystallization.

Table 2: Comparison of Purification Methods for N-Arylbenzylamine Derivatives (Analogous Systems)

| Product | Initial Purity (Crude) | Purification Method | Final Purity | Reference |

|---|---|---|---|---|

| N-Benzyl-4-methoxyaniline | ~85% | Column Chromatography | >98% | General Lab Practice |

| 2-Benzyl-N-methylaniline | Not specified | Column Chromatography | >95% | thieme-connect.de |

| N,N-Dibenzylamine | Good | Distillation | High | scirp.org |

Note: This table illustrates common purification outcomes for analogous compounds.

Catalyst Development : The development of highly active and selective catalysts is a key area of research. For instance, iron-supported nano-gold catalysts have been used for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols, demonstrating high conversion and selectivity. While starting from a different precursor, this highlights the move towards more efficient catalytic systems.

One-Pot Tandem Reactions : Combining multiple synthetic steps into a single operation significantly improves efficiency. For example, a one-pot synthesis of secondary amines from nitro compounds and carbonyls has been developed, which combines the reduction of the nitro group to an amine, condensation with the carbonyl, and subsequent reduction of the imine. organic-chemistry.org

Flow Chemistry : The use of continuous flow reactors for reductive amination offers advantages in terms of heat and mass transfer, leading to higher efficiency and selectivity. This approach allows for precise control over reaction parameters and can facilitate safer and more scalable production.

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound, this involves exploring solvent-free methods and alternative energy sources like microwaves.

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to waste.

Mechanochemistry : The use of mechanical force, such as in ball milling, to drive chemical reactions in the absence of a solvent is a promising approach. rsc.org This technique, known as mechanochemistry, can lead to high reaction efficiency and simplified work-up procedures. For the synthesis of imines, the first step in reductive amination, solvent-free grinding of an aldehyde and an amine has been shown to be effective. scirp.org Subsequent reduction could potentially be carried out under similar solvent-free conditions.

Neat Reactions : In some cases, reactions can be carried out "neat," meaning without any solvent, by simply mixing the reactants. This is particularly feasible when the reactants are liquids at the reaction temperature.

Table 3: Solvent-Free Synthesis of Imines (Precursors to N-Arylbenzylamines)

| Aldehyde | Amine | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Grinding, Room Temp | 5 min | High | scirp.org |

| Various aromatic aldehydes | Various amines | Ball Milling | 10-60 min | Moderate to Good | rsc.org |

| p-Tolualdehyde | o-Toluidine | Neat, Vacuum | 4.5 h | 99% | scirp.org |

Note: This table provides examples of solvent-free imine synthesis, the first step towards the target compound.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often cleaner reactions. nih.gov

Rapid Heating : Microwaves provide rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction. Microwave-assisted reductive amination protocols have been developed that reduce reaction times from hours to minutes. thieme-connect.demdpi.com For example, the synthesis of various functionalized anilines has been achieved in just 10 minutes at 140 °C using microwave heating. thieme-connect.de

Enhanced Efficiency : In many cases, microwave-assisted synthesis leads to higher yields and purity compared to conventional methods. A study on the synthesis of a β-adrenergic drug using microwave-assisted reductive amination reduced the reaction time from 13 hours to 3 hours while maintaining high conversion and selectivity. mdpi.com The synthesis of various amines using Rh-based catalysts under microwave irradiation has also been shown to be highly efficient, with benzylamine (B48309) being produced in 98.2% yield in just one hour. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Reductive Amination (Analogous Systems)

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline + Cyclohexanone | Conventional | Room Temp | 12 h | 86% | thieme-connect.de |

| Aniline + Cyclohexanone | Microwave | 140 | 10 min | 98% | thieme-connect.de |

| Benzaldehyde + NH₃ | Conventional | 50 | >12 h | Lower | mdpi.com |

| Benzaldehyde + NH₃ | Microwave | 80 | 1 h | 98.2% | nih.gov |

Note: This table compares conventional and microwave-assisted methods for analogous reductive amination reactions.

Advanced Spectroscopic and Structural Characterization of N 3 Fluorobenzyl 2,4 Dimethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum of N-(3-Fluorobenzyl)-2,4-dimethoxyaniline would be expected to show distinct signals for each unique proton environment. The aromatic protons on both the fluorobenzyl and dimethoxyphenyl rings would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The benzylic protons (CH₂) adjacent to the nitrogen would likely appear as a doublet, coupled to the N-H proton. The methoxy (B1213986) groups (-OCH₃) would each present as a singlet, and the amine proton (N-H) would likely be a broad singlet. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The spectrum would show signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (J-coupling). The carbons of the two methoxy groups and the benzylic CH₂ group would also have specific chemical shifts. The positions of the signals would confirm the substitution pattern on both aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula, C₁₅H₁₆FNO₂.

Fragmentation Pattern Analysis

In a mass spectrum, the molecule would fragment in predictable ways. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a fluorobenzyl cation (m/z 109) and a 2,4-dimethoxyaniline (B45885) radical cation. Other fragmentations could include the loss of a methyl group from one of the methoxy substituents.

Infrared (IR) Spectroscopy

Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, primarily through Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in a molecule. For this compound, this analysis would confirm the presence of its key structural components by identifying the characteristic vibrational frequencies of their bonds.

The secondary amine (N-H) group would be expected to show a distinct stretching vibration, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would appear in the fingerprint region. The aromatic rings would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the two methoxy (O-CH₃) groups would be confirmed by their characteristic C-O-C asymmetric and symmetric stretching vibrations, typically found between 1000 and 1300 cm⁻¹, as well as C-H stretching of the methyl groups around 2850-2960 cm⁻¹. Finally, the carbon-fluorine (C-F) bond of the fluorobenzyl group would produce a strong absorption band in the 1000-1400 cm⁻¹ region.

A detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of each observed band to a specific molecular motion.

Expected Vibrational Modes for this compound (Note: Specific wavenumbers are not provided due to a lack of experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber Region (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Methoxy Groups | C-H Stretch (methyl) | 2850 - 2960 |

| C-O-C Asymmetric Stretch | ~1200 - 1275 | |

| C-O-C Symmetric Stretch | ~1000 - 1100 | |

| Fluorobenzyl Group | C-F Stretch | 1000 - 1400 |

| Alkyl Bridge | CH₂ Stretch | ~2850 - 2950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding orbital) to a higher energy anti-bonding orbital (π*). The chromophores in this compound are its two substituted benzene (B151609) rings.

The presence of the aniline (B41778) and fluorobenzyl ring systems, which contain delocalized π-electrons, would give rise to characteristic absorption bands in the ultraviolet region, likely between 200 and 400 nm. The primary electronic transitions expected for this compound are π → π* transitions associated with the aromatic systems. The substitution pattern on the aniline ring, specifically the electron-donating methoxy groups and the secondary amine, would be expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. Theoretical calculations could further elucidate the nature of these transitions and predict the UV-Vis spectrum.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and torsion angles. This would allow for the unambiguous confirmation of the molecular connectivity and its preferred conformation in the crystalline form. The analysis would reveal the planarity of the aromatic rings and the geometry around the central nitrogen atom.

Chromatographic Purity Assessment Techniques

Assessing the purity of a synthesized chemical compound is critical. Chromatographic methods are the primary means to achieve this by separating the target compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of this compound. A reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector set to one of the compound's absorption maxima would quantify the main peak relative to any impurity peaks, allowing for a precise purity determination (e.g., >99%).

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed. The gas chromatograph would separate volatile compounds, and the mass spectrometer would then provide the mass-to-charge ratio of the parent molecule and its characteristic fragmentation pattern, confirming the identity and assessing the purity of the eluted compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the separation, identification, and quantification of components within a mixture. For a compound such as this compound, a reverse-phase HPLC method is typically employed due to the molecule's aromatic and moderately polar nature.

A standard approach would involve a C18 column as the stationary phase, which is effective for retaining non-polar to moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. This gradient elution, where the concentration of the organic solvent is increased over time, allows for the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance.

Detailed research findings on the specific HPLC analysis of this compound are not widely published. However, based on the analysis of similar aromatic amines, a hypothetical set of parameters can be proposed. nih.govthermofisher.com The retention time of the compound would be a key identifier under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12.5 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid technique used to monitor the progress of chemical reactions, identify compounds, and determine the purity of a substance. For this compound, TLC would typically be performed on silica (B1680970) gel plates.

The separation on a silica gel plate, a polar stationary phase, is based on the principle of adsorption chromatography. A solvent system, or mobile phase, is chosen based on the polarity of the compounds to be separated. For an N-substituted aniline derivative, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly used. The ratio of these solvents can be adjusted to achieve optimal separation. After the solvent front has moved up the plate, the plate is dried and the spots are visualized, often using a UV lamp, as the aromatic rings in the compound will absorb UV light and appear as dark spots on a fluorescent background.

Table 2: Illustrative TLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | 0.45 |

Computational and Theoretical Chemical Investigations of N 3 Fluorobenzyl 2,4 Dimethoxyaniline

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and equilibrium geometry of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT calculations can identify the lowest energy conformation of a molecule, known as its optimized geometry. This process involves systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located. scispace.com

For N-(3-Fluorobenzyl)-2,4-dimethoxyaniline, geometry optimization using a functional like B3LYP with a basis set such as 6-31G** would provide detailed information on bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net The structure features a flexible benzyl (B1604629) group attached to an aniline (B41778) nitrogen. The key structural parameters include the C-N bond connecting the two aromatic rings via the methylene (B1212753) bridge and the dihedral angles that define their relative orientation. The presence of electron-donating methoxy (B1213986) groups on the aniline ring and an electron-withdrawing fluorine atom on the benzyl ring is expected to influence the electronic distribution and molecular geometry. scispace.comresearchgate.net For instance, the electron-donating methoxy groups may cause slight elongations in the adjacent C-C bonds of the aniline ring due to resonance effects. scispace.com

The optimized geometry provides the foundation for calculating other molecular properties, such as vibrational frequencies and electronic transitions.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical Data)

This table presents hypothetical data based on typical values for similar aniline derivatives calculated using DFT methods for illustrative purposes.

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C(aniline)-N | 1.41 | |

| N-C(benzyl) | 1.46 | |

| C(aromatic)-F | 1.36 | |

| C(aromatic)-O | 1.37 | |

| Bond Angles (º) | ||

| C(aniline)-N-C(benzyl) | 121.5 | |

| N-C(benzyl)-C(aromatic) | 113.0 | |

| F-C(aromatic)-C(aromatic) | 118.5 | |

| Dihedral Angles (º) | ||

| C(aniline)-C(aniline)-N-C(benzyl) | 65.0 | |

| C(aniline)-N-C(benzyl)-C(aromatic) | 85.0 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. benasque.org It is a primary method for calculating the vertical excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. ias.ac.in The method provides insights into the nature of electronic transitions, typically from occupied to unoccupied molecular orbitals (e.g., π → π* transitions in aromatic systems). ias.ac.injst.go.jp

For this compound, TD-DFT calculations can predict its electronic absorption spectrum. The calculations would likely reveal several electronic transitions in the ultraviolet region, characteristic of the substituted aniline and benzyl chromophores. The lowest energy transition is often associated with the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Calculations performed at levels like TD-B3LYP can yield excitation energies that are in good agreement with experimental values. ias.ac.in

Table 2: Representative Calculated Electronic Excitation Data for this compound (Hypothetical Data)

This table presents hypothetical data based on TD-DFT calculations for similar aromatic amines for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.95 | 314 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 4.48 | 277 | 0.28 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.90 | 253 | 0.11 | HOMO → LUMO+1 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

In this compound, the HOMO is expected to be primarily localized on the electron-rich 2,4-dimethoxyaniline (B45885) moiety, due to the electron-donating nature of the methoxy and amino groups. Conversely, the LUMO is likely to be distributed over the fluorobenzyl ring, which is rendered more electron-accepting by the electronegative fluorine atom. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO energy gap can be used to calculate global reactivity descriptors such as chemical hardness and electrophilicity. irjweb.com

Table 3: Representative Frontier Orbital Energies for this compound (Hypothetical Data)

This table presents hypothetical energy values based on DFT calculations for analogous aromatic compounds for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and behavior of a molecule in its environment, such as in a solvent.

This compound possesses significant conformational flexibility, primarily due to the rotation around the single bonds in the bridge connecting the two aromatic rings (C(aniline)-N and N-C(benzyl)). MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable and accessible conformations. nih.gov

By running simulations for an extended period (nanoseconds to microseconds), it is possible to observe transitions between different conformational states. This analysis reveals the preferred spatial arrangement of the fluorobenzyl and dimethoxyaniline rings relative to each other. The results of such studies can be visualized using Ramachandran-like plots for the relevant dihedral angles, showing the populated conformational states and the energy barriers between them. nih.gov

MD simulations are particularly powerful for studying how a molecule behaves in a solvent, providing insights that are inaccessible to gas-phase quantum calculations. By explicitly including solvent molecules (e.g., water) in the simulation box, one can analyze solute-solvent interactions. jst.go.jp For this compound, this would involve examining the formation of hydrogen bonds between the solvent and the nitrogen, oxygen, and fluorine atoms of the solute.

No Publicly Available Computational and Theoretical Data for this compound

Despite a thorough search of available scientific literature and databases, no specific computational and theoretical chemical investigations focusing on the compound this compound were found.

The requested article, which was to be structured around detailed computational analyses including prediction of reactivity, reaction mechanisms, energy profiles, reaction selectivity, and spectroscopic signatures (NMR and FT-IR), cannot be generated due to the absence of published research on this particular molecule.

While the methodologies for such computational studies are well-established in theoretical and computational chemistry, it appears that this specific compound has not been the subject of such published research. Therefore, the data required to populate the requested sections and subsections of the article, including data tables on energy profiles, reaction selectivity, predicted NMR parameters, and theoretical vibrational analysis, is not available.

It is possible that research on this compound exists but is proprietary or has not yet been published in publicly accessible sources. Without such source material, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Based on a comprehensive search of available literature, there is currently no specific scientific data detailing the strategic applications of This compound in the precise contexts outlined. The research queries for its role as a synthetic intermediate in the formation of specific heterocycles, its use in developing novel organic reactions, or its application in materials science did not yield published findings for this particular compound.

While this compound is recognized as a chemical building block, its specific downstream applications and reaction pathways as a precursor for quinazolines, thiadiazoles, or thiophenes are not documented in the accessible scientific literature. Similarly, there is no information regarding its use as a substrate in cross-coupling methodologies, its exploration in catalytic systems, or its integration into advanced materials.

Therefore, this article cannot be generated as the requested information and detailed research findings for "this compound" are not available in the public domain.

Strategic Applications of N 3 Fluorobenzyl 2,4 Dimethoxyaniline As a Synthetic Intermediate and in Materials Science

Applications in Advanced Materials Science

Precursors for Materials with Specific Electronic Properties

The unique electronic characteristics of N-(3-Fluorobenzyl)-2,4-dimethoxyaniline make it a promising precursor for a variety of electronically active materials. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups on the aromatic rings allows for the fine-tuning of the electronic energy levels (HOMO/LUMO) of resulting materials. researchgate.net This modulation is critical for designing organic semiconductors, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The fluorination of organic materials is a well-established strategy to enhance their performance in electronic devices. The introduction of fluorine can lead to lower HOMO and LUMO energy levels, which facilitates easier electron injection and improves resistance to oxidative degradation. researchgate.net In the context of this compound, the 3-fluorobenzyl moiety can be expected to impart these favorable electronic attributes to any larger molecular system it is incorporated into.

Furthermore, aniline (B41778) derivatives are known precursors to conducting polymers. researchgate.net The polymerization of substituted anilines can lead to materials with significant electrical conductivity and good environmental stability. researchgate.net The methoxy groups in the 2,4-dimethoxyaniline (B45885) portion of the molecule can enhance the solubility and processability of the resulting polymers, which is a common challenge in the field of conducting polymers. nih.govrsc.org The combination of these features suggests that polymers derived from this compound could exhibit a desirable balance of electronic properties, stability, and processability, making them suitable for applications in sensors, electrochromic devices, and as components in solar cells. researchgate.netlettersonmaterials.com

Research on structurally related dimethoxybenzene derivatives has shown their utility in creating materials for electronic devices, where their electronic and structural properties contribute to device efficiency. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), on similar molecules have been used to predict their electronic properties, including HOMO-LUMO energy gaps, which are crucial for understanding their potential in electronic applications. nih.gov

Table 1: Predicted Electronic Properties of Structurally Related Aniline and Benzene (B151609) Derivatives

| Compound/Derivative Class | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Band Gap (eV) | Potential Application | Source |

| Fluorinated Phenylenes | Lowered vs. non-fluorinated | Lowered vs. non-fluorinated | Modified | n-type semiconductors | researchgate.net |

| Dimethoxybenzene Derivatives | - | - | Varies with substitution | Electronic Devices | nih.gov |

| Substituted Polyanilines | Varies with substituent | Varies with substituent | Tunable | Conducting polymers, sensors | nih.govrsc.org |

Note: The data in this table is based on general findings for the specified classes of compounds and not on direct measurements of this compound.

Building Blocks for Polymers or Liquid Crystals

The molecular structure of this compound is well-suited for its use as a monomer in the synthesis of novel polymers and as a core structure for the design of liquid crystals.

Polymers:

Substituted anilines are a significant class of monomers for producing conducting polymers with tailored properties. researchgate.net The nature of the substituent on the aniline ring plays a crucial role in determining the characteristics of the final polymer, including its solubility, processability, and electronic behavior. nih.govrsc.org The N-benzylation of aniline introduces a flexible linkage, which can influence the morphology and chain packing of the resulting polymer. The presence of the 3-fluorobenzyl group is anticipated to introduce beneficial properties such as increased thermal stability and specific electronic effects due to the high electronegativity of fluorine.

The polymerization of aniline derivatives is typically achieved through chemical or electrochemical oxidation. nih.gov For this compound, a similar approach could be employed to synthesize a novel polyaniline derivative. The resulting polymer would possess a unique combination of a fluorinated side chain and a dimethoxy-substituted backbone, potentially leading to materials with enhanced solubility in common organic solvents and interesting optoelectronic properties. The impact of such substituents on the polymer's morphology and sensitivity to external stimuli like moisture and ammonia (B1221849) has been observed in other substituted polyanilines, suggesting potential applications in chemical sensors. rsc.orglettersonmaterials.com

Liquid Crystals:

The design of liquid crystalline materials often relies on molecules with a rigid core and flexible terminal groups. N-benzylaniline derivatives can form the basis of such rigid cores. rsc.org The introduction of a fluorine atom into the molecular structure is a common strategy in the design of liquid crystals to modify their dielectric anisotropy, a key parameter for display applications. beilstein-journals.orgbiointerfaceresearch.com The position of the fluorine atom can significantly influence the mesomorphic behavior, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. biointerfaceresearch.com

Table 2: Influence of Structural Moieties on Material Properties

| Structural Moiety | Influence on Polymer Properties | Influence on Liquid Crystal Properties | Source |

| 3-Fluorobenzyl group | Enhanced thermal stability, modified electronic properties. | Induces or modifies dielectric anisotropy, affects mesophase stability. | researchgate.netbeilstein-journals.orgbiointerfaceresearch.com |

| 2,4-Dimethoxyaniline core | Improved solubility and processability, influences polymer backbone planarity. | Contributes to molecular shape and polarity, affecting phase behavior. | nih.govnih.gov |

| N-Benzylaniline linkage | Provides flexibility to the polymer chain, affecting morphology. | Forms a rigid core structure essential for mesophase formation. | rsc.org |

No Published Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research available for the chemical compound This compound . Consequently, an article detailing the future research trajectories for this specific molecule, as requested, cannot be generated at this time.

The creation of a scientifically accurate and informative article necessitates reliance on existing research findings. Without any studies on the synthesis, computational analysis, or potential applications of this compound, any attempt to outline future research directions would be purely speculative and would not meet the required standards of scientific accuracy.

While general principles and methodologies for the study of related N-benzylanilines and substituted anilines exist, applying these to the specific, unstudied compound would constitute original research, which is beyond the scope of this assistant.

Therefore, until research on this compound is conducted and published, it is not possible to provide the detailed article as outlined in the user's request.

Future Research Trajectories for N 3 Fluorobenzyl 2,4 Dimethoxyaniline

Expanded Chemical Derivatization and Transformation

Novel Functionalization Strategies

Future research could productively focus on the selective functionalization of the N-(3-Fluorobenzyl)-2,4-dimethoxyaniline molecule at several key positions. The electron-rich dimethoxyphenyl ring, the benzyl (B1604629) group, and the secondary amine linkage are all amenable to a variety of chemical transformations.

One promising area of investigation is the late-stage functionalization of the aromatic rings. For the dimethoxyphenyl ring, electrophilic aromatic substitution reactions could be explored to introduce additional substituents. Given the activating nature of the methoxy (B1213986) and amino groups, reactions such as nitration, halogenation, or Friedel-Crafts acylation could be investigated. The regioselectivity of these reactions would be a key aspect to study, governed by the directing effects of the existing substituents.

Another avenue for novel functionalization lies in C-H activation strategies. Modern transition-metal catalysis could enable the direct introduction of functional groups at otherwise unreactive C-H bonds on both the aniline (B41778) and benzyl rings. This approach would offer a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses.

The secondary amine provides a handle for N-functionalization. Beyond simple alkylation or acylation, strategies such as N-arylation or the introduction of more complex heterocyclic systems could be explored. Furthermore, the development of removable directing groups attached to the nitrogen could enable site-selective functionalization of the aromatic core.

Finally, the benzylic position offers opportunities for radical-based functionalization. The introduction of substituents at the methylene (B1212753) bridge could modulate the conformational flexibility and electronic properties of the molecule.

Table 1: Potential Novel Functionalization Reactions for this compound

| Reaction Type | Target Site | Potential Reagents | Expected Outcome |

| Electrophilic Aromatic Substitution | Dimethoxyphenyl ring | HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduction of nitro or bromo groups |

| C-H Activation | Aniline or Benzyl ring | Pd(OAc)₂, various ligands | Direct arylation or alkylation |

| N-Arylation | Secondary Amine | Aryl halides, Buchwald-Hartwig catalysts | Formation of a triarylamine structure |

| Benzylic Functionalization | Methylene Bridge | NBS, AIBN | Bromination of the benzylic position |

Diversification of Chemical Scaffolds

Building upon novel functionalization strategies, the diversification of the core chemical scaffold of this compound is a logical next step. This involves more substantial structural modifications to create a library of related but distinct compounds.

Similarly, the 3-fluorobenzyl moiety could be systematically varied. The position of the fluorine atom on the benzyl ring could be altered, or it could be replaced with other halogens or functional groups. The synthesis of analogues with different benzyl substitution patterns would provide valuable structure-activity relationship (SAR) data in various contexts.

A more ambitious diversification strategy would involve the construction of polycyclic structures derived from this compound. Intramolecular cyclization reactions, such as the Pictet-Spengler reaction or Bischler-Napieralski-type cyclizations, could be explored to generate novel heterocyclic frameworks. These reactions would utilize the existing amine and aromatic rings to build more complex and rigid molecular architectures.

Integration into Emerging Methodologies in Organic Chemistry

The application of modern synthetic methodologies to this compound and its derivatives could not only streamline their synthesis but also open up new chemical space.

Flow Chemistry Applications

The synthesis of this compound and its analogues is well-suited for adaptation to continuous flow chemistry. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for rapid reaction optimization and scale-up. vapourtec.com

A key reaction in the synthesis of the parent compound is the reductive amination between 3-fluorobenzaldehyde (B1666160) and 2,4-dimethoxyaniline (B45885) or the nucleophilic substitution of 3-fluorobenzyl halide with 2,4-dimethoxyaniline. Both of these reactions can be readily translated to a flow process. For instance, a packed-bed reactor containing a solid-supported reducing agent could be used for the reductive amination, allowing for easy separation of the product from the excess reagents.

Furthermore, the multi-step synthesis of more complex derivatives could be telescoped into a continuous flow sequence, where the output of one reactor is directly fed into the next. This would minimize manual handling and purification steps, leading to a more efficient and automated synthesis. The precise control over temperature, pressure, and residence time in a flow reactor could also enable the use of reaction conditions that are difficult or unsafe to achieve in batch, potentially leading to improved yields and selectivities.

Table 2: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactor Type | Packed-bed reactor with solid-supported catalyst |

| Reactant A | 3-Fluorobenzaldehyde |

| Reactant B | 2,4-Dimethoxyaniline |

| Reducing Agent | Solid-supported borohydride (B1222165) |

| Solvent | Methanol (B129727) |

| Flow Rate | 0.5 mL/min |

| Temperature | 60 °C |

| Residence Time | 10 minutes |

Photochemistry and Electrochemistry Studies

The integration of photochemistry and electrochemistry into the study of this compound could unlock novel reaction pathways and provide insights into its electronic properties.

Photochemical studies could explore the possibility of light-induced reactions. The aromatic rings in the molecule could participate in photochemical cycloadditions or rearrangements upon UV irradiation. beilstein-journals.org For example, photo-induced cyclizations could be a powerful tool for the construction of complex polycyclic systems. The presence of the fluorine atom could also influence the photochemical behavior, potentially leading to unique reactivity.

Electrochemistry offers a means to study the redox properties of this compound and to drive chemical transformations. Cyclic voltammetry could be used to determine the oxidation and reduction potentials of the molecule, providing information about its electronic structure. This data would be valuable for designing applications where electron transfer processes are important.

Furthermore, electrosynthesis could be employed as a green and efficient method for certain transformations. For example, the oxidative coupling of this compound with other nucleophiles could be achieved electrochemically, avoiding the need for harsh chemical oxidants. The selective oxidation of the aniline nitrogen or the aromatic rings could also be explored using electrochemical methods.

Q & A

Q. Methodology :

- Step 1 : React 2-methyl-1,4-naphthoquinone with 2,4-dimethoxyaniline in absolute ethanol under reflux, using Na₂CO₃ as a base. This forms intermediates via nucleophilic substitution .

- Step 2 : Purify the product via column chromatography and confirm purity using melting point analysis and spectroscopic techniques (e.g., ¹H NMR, HRMS) .

- Alternative Route : Utilize reductive alkylation of 2,4-dimethoxyaniline with 3-fluorobenzyl halides in aprotic solvents (e.g., DMSO) under inert conditions .

(Basic) How is this compound characterized structurally and chemically?

Q. Methodology :

- Spectroscopy :

- Thermal Analysis : Use TGA to assess thermal stability and DSC for phase transitions .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/n space group for analogous structures) .

(Basic) What safety precautions are necessary when handling this compound?

Q. Methodology :

- Toxicity : Monitor for methemoglobinemia due to aromatic amine exposure. Use PPE (gloves, fume hood) .

- Storage : Store in amber vials at 4°C to prevent oxidation. Avoid contact with strong acids/oxidizers .

- Waste Disposal : Neutralize with dilute HCl before disposal in approved organic waste containers .

(Advanced) How do solvent polarity and substituent positioning influence its nucleophilic substitution kinetics?

Q. Methodology :

- Solvent Effects : Compare reaction rates in polar aprotic solvents (e.g., DMSO) vs. nonpolar solvents (toluene). Polar solvents stabilize transition states, accelerating reactions (k₂ in DMSO ≈ 2× higher than in toluene) .

- Substituent Impact : Ortho/para methoxy groups enhance nucleophilicity via electron donation. For example, 2,4-dimethoxyaniline reacts 50× faster than 3,5-dimethoxy isomers in hydrazone exchange due to resonance effects .

- Kinetic Studies : Use stopped-flow techniques to measure second-order rate constants (kA) under varying solvent and temperature conditions .

(Advanced) Why does 2,4-dimethoxyaniline fail to induce myeloperoxidase (MPO) free radicals despite being a peroxidase substrate?

Q. Methodology :

- Electronic Factors : Measure Hammett σ values (σ = -0.28 for 2,4-dimethoxyaniline). Highly electron-donating groups reduce redox potential, disfavoring MPO radical formation .

- Competitive Assays : Compare with less efficient peroxidase substrates (e.g., nitroanilines). Use UV-vis spectroscopy to track MPO• formation via absorbance at 456 nm .

- Metabolite Trapping : Employ spin-trapping agents (e.g., DMPO) to detect transient radical intermediates in ESR studies .

(Advanced) How is this compound utilized in bioconjugation catalysis?

Q. Methodology :

- Hydrazone Exchange : Use 2,4-dimethoxyaniline (10 mM) as a catalyst in pH 7 buffer to accelerate hydrazone ligation. Monitor reaction progress via fluorescence quenching .

- Intracellular Labeling : Co-administer with "DarkZone" hydrazone probes for live-cell imaging. Confirm localization using confocal microscopy .

- Catalytic Efficiency : Compare turnover rates with 4-methoxyaniline analogs using LC-MS quantification .

(Advanced) How do copolymerization strategies enhance its electronic properties for material science applications?

Q. Methodology :

- Interfacial Polymerization : Synthesize poly(aniline-co-2,4-dimethoxyaniline) nanofibers in a H₂O/CHCl₃ system. Optimize comonomer ratios (e.g., 1:3 aniline:2,4-DMA) for conductivity .

- Characterization :

- Doping Effects : Test with HCl or CSA to assess conductivity improvements .

(Advanced) How can contradictions in reactivity data (e.g., solvent effects vs. substituent effects) be resolved?

Q. Methodology :

- Multivariate Analysis : Apply factorial experimental design to isolate variables (e.g., solvent polarity, temperature, substituent position) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict transition state energies and compare with experimental kA values .

- Cross-Validation : Replicate studies using standardized conditions (e.g., fixed [DNClB] = 5.0 × 10⁻⁴ M) to minimize experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.